molecular formula C10H8N2O3 B2835402 3-(Benzo[d][1,3]dioxol-5-yl)isoxazol-5-amine CAS No. 938006-68-9

3-(Benzo[d][1,3]dioxol-5-yl)isoxazol-5-amine

Cat. No.: B2835402
CAS No.: 938006-68-9
M. Wt: 204.185
InChI Key: QIMPVJDGPDRENJ-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)isoxazol-5-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzodioxole ring fused to an oxazole ring, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)isoxazol-5-amine typically involves the formation of the oxazole ring followed by the introduction of the benzodioxole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-benzodioxole with suitable amine and aldehyde precursors can lead to the formation of the desired oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of recyclable heterogeneous catalysts in a continuous acylation process has been explored to improve the sustainability and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d][1,3]dioxol-5-yl)isoxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The benzodioxole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)isoxazol-5-amine involves its interaction with specific molecular targets. For instance, it has been shown to modulate microtubule assembly by suppressing tubulin polymerization, leading to mitotic blockade and cell apoptosis. This mechanism is particularly relevant in its potential anticancer applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(Benzo[d][1,3]dioxol-5-yl)isoxazol-5-amine apart is its combination of the benzodioxole and oxazole rings, which imparts unique chemical properties and reactivity. This dual-ring structure enhances its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c11-10-4-7(12-15-10)6-1-2-8-9(3-6)14-5-13-8/h1-4H,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMPVJDGPDRENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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